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An in-depth exploration of select research methodologies employed in the field of Bioresource
Sciences at Nihon University and collaborating institutions is provided below. These application
notes and protocols are designed for researchers, scientists, and professionals in drug
development, offering detailed experimental procedures, quantitative data summaries, and
visual representations of complex biological processes and workflows.

Application Note 1: Serological Surveillance of Oz
Virus
Introduction

Oz virus (OZV) is an emerging tick-borne thogotovirus that has been identified in Japan and is
capable of causing fatal infections in humans. To understand the prevalence and distribution of
this virus in wildlife, a key aspect of bioresource science and public health, researchers at
Nihon University and collaborating institutions have developed a double-antigen sandwich
enzyme-linked immunosorbent assay (DAgS ELISA) for the detection of OZV antibodies. This
application note details the protocol for this ELISA and presents findings from a
seroepidemiological survey of wild boars in Japan.[1]

Experimental Protocols
Protocol 1: Double-Antigen Sandwich ELISA (DAgS ELISA) for Oz
Virus Antibody Detection[1]

Objective: To detect the presence of Oz virus antibodies in animal serum samples.
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Materials:

Recombinant Oz virus nucleoprotein (NP)

e 96-well ELISA plates

o Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
e Wash buffer (e.g., PBS with 0.05% Tween 20)

e Blocking buffer (e.g., 1% BSA in PBS)

e Serum samples from test animals

» Positive and negative control sera

e Horseradish peroxidase (HRP)-conjugated recombinant Oz virus NP
e TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

e Stop solution (e.g., 2N H2S0a4)

e Microplate reader

Procedure:

o Coating: Dilute the recombinant Oz virus NP to a concentration of 1 pg/mL in coating buffer.
Add 100 pL of the diluted antigen to each well of a 96-well ELISA plate. Incubate the plate
overnight at 4°C.

e Washing: The following day, wash the plate three times with 200 pL of wash buffer per well.

e Blocking: Add 200 pL of blocking buffer to each well to prevent non-specific binding. Incubate
for 1 hour at room temperature.

e Washing: Wash the plate three times with wash buffer.

e Sample Incubation: Add 100 pL of diluted serum samples (typically a 1:100 dilution in
blocking buffer) to the appropriate wells. Include positive and negative controls. Incubate for
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1 hour at 37°C.

e Washing: Wash the plate five times with wash buffer.

e Conjugate Incubation: Add 100 pL of HRP-conjugated recombinant Oz virus NP, diluted in
blocking buffer, to each well. Incubate for 1 hour at 37°C.

» Washing: Wash the plate five times with wash buffer.

o Substrate Addition: Add 100 pL of TMB substrate solution to each well. Incubate in the dark
for 15 minutes at room temperature.

e Stopping the Reaction: Add 50 pL of stop solution to each well.

e Reading: Measure the optical density (OD) at 450 nm using a microplate reader.

Data Presentation

hle 1 deminlogical : s in Wild 1]

Parameter Value
Total Samples Tested 1045
Seroprevalence 33.5%
Assay Sensitivity 72.2%
Assay Specificity 88.2%
Overall Concordance with Neutralization Test 79.0%
Peak Season for Seroprevalence Summer
Visualization
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DAgS ELISA Workflow for Oz Virus Antibody Detection.

Application Note 2: Investigating the Role of Inulin

In Experimental Colitis
Introduction

Inflammatory Bowel Disease (IBD), including ulcerative colitis, is a chronic inflammatory
condition of the gastrointestinal tract. Research into the impact of dietary components on IBD is
a significant area of bioresource science. Inulin, a type of prebiotic fiber, has been studied for
its potential to ameliorate colitis. This application note provides a general protocol for inducing
colitis in a murine model and assessing the effects of an inulin-supplemented diet, based on
methodologies reported in the field.[2][3][4]

Experimental Protocols
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse
Model and Inulin Intervention[3][4]

Obijective: To induce acute colitis in mice and evaluate the therapeutic potential of dietary inulin.

Materials:

C57BL/6 mice (8-10 weeks old)

o Dextran sulfate sodium (DSS), molecular weight 36-50 kDa

e Standard rodent chow

e Inulin-supplemented chow (e.g., 5% inulin by weight)

¢ Drinking water

e Animal balance

 Tools for clinical scoring (e.g., stool consistency and blood presence charts)

e Anesthetic (e.g., isoflurane)
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e Surgical tools for tissue collection

+ Reagents for RNA extraction and cytokine analysis (e.g., TRIzol, gPCR reagents)
o Histology supplies (formalin, paraffin, H&E stain)

Procedure:

o Acclimatization: Acclimate mice to the animal facility for at least one week with free access to
standard chow and water.

o Dietary Intervention: Divide mice into two groups: a control group receiving standard chow
and a treatment group receiving inulin-supplemented chow. Start the respective diets one
week prior to DSS administration.

» Colitis Induction: To induce colitis, replace the drinking water with a solution of 2.5% (w/v)
DSS in sterile water. Provide the DSS water for 7 consecutive days. The control diet group
receives DSS water, and the inulin diet group also receives DSS water. A third group
receiving a standard diet and regular water should be included as a healthy control.

« Monitoring: Monitor the mice daily for weight loss, stool consistency, and the presence of
blood in the stool. Calculate a Disease Activity Index (DAI) score based on these
parameters.

o Termination and Sample Collection: On day 8 (or a predetermined endpoint), euthanize the
mice.

e Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus.

o Histological Analysis: Collect a distal portion of the colon, fix it in 10% neutral buffered
formalin, embed it in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) for
histological scoring of inflammation and tissue damage.

e Molecular Analysis: Collect another portion of the colon and snap-freeze it in liquid nitrogen
for subsequent RNA extraction and analysis of inflammatory cytokine expression (e.g., TNF-
a, IL-6, IL-1PB) by quantitative real-time PCR (qPCR).
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Data Presentation

Table 2: Representative Data from an Inulin and Experimental Colitis

Study[4]

Parameter Control Diet + DSS

Inulin Diet + DSS

Disease Activity Index (DAI) at

35+04 21+03
Day 7
Colon Length (cm) 6.2+£0.5 7.8+0.6
Histological Score 85+1.2 42+09
Relative TNF-a mRNA

_ 12.3+2.1 56+1.5

Expression
Relative IL-6 mRNA

15.8+3.2 7.1+20

Expression

Data are presented as mean + standard deviation and are hypothetical examples based on

published findings.

Visualization
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Experimental Workflow for DSS-Induced Colitis and Inulin Intervention.

Application Note 3: Methionine Metabolism in Liver
Fibrosis
Introduction
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Chronic liver diseases often lead to liver fibrosis, the excessive accumulation of extracellular
matrix proteins. Research in bioresource sciences at institutions like Nihon University
investigates the molecular mechanisms underlying such pathologies. Methionine metabolism
plays a crucial role in liver health, and its dysregulation is implicated in the progression of liver
fibrosis.[5][6][7] This application note outlines the key steps in the methionine metabolic
pathway and provides a general protocol for studying liver fibrosis in a preclinical model.

Experimental Protocols

Protocol 3: General Protocol for Studying Liver Fibrosis in a Rodent
Model

Obijective: To induce liver fibrosis in rodents and analyze changes in methionine metabolism.
Materials:

e Sprague-Dawley rats or C57BL/6 mice

e Carbon tetrachloride (CCla) or thioacetamide (TAA) for fibrosis induction
e Corn oil (vehicle for CCla)

» Saline (vehicle for TAA)

« Animal housing and care facilities

» Blood collection supplies (e.g., capillary tubes, serum separator tubes)
 Liver tissue collection and storage supplies (formalin, liquid nitrogen)

o Reagents for biochemical assays (e.g., ALT, AST kits)

o Histology supplies (Sirius Red stain for collagen)

o Equipment for molecular analysis (e.g., HPLC for S-adenosylmethionine and S-
adenosylhomocysteine, gPCR for gene expression)

Procedure:
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¢ Animal Model Induction:

o CCla Model: Administer CCla (e.g., 1 mL/kg body weight, 1:1 dilution in corn oil) via
intraperitoneal injection twice a week for 8-12 weeks.

o TAA Model: Administer TAA (e.g., 200 mg/kg body weight in saline) via intraperitoneal
injection three times a week for 6-8 weeks.

o Include a control group receiving only the vehicle.
e Monitoring: Monitor animal health and body weight regularly.

o Sample Collection: At the end of the induction period, collect blood via cardiac puncture for
serum biochemical analysis (ALT, AST). Euthanize the animals and excise the liver.

» Tissue Processing:

o Fix a portion of the liver in 10% formalin for histological analysis.

o Snap-freeze a portion in liquid nitrogen for molecular and biochemical analyses.
e Analysis:

o Histology: Stain liver sections with Sirius Red to visualize and quantify collagen deposition
as an indicator of fibrosis.

o Biochemical Analysis: Measure serum ALT and AST levels to assess liver damage.

o Methionine Metabolite Analysis: Use HPLC to measure the levels of S-
adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in liver tissue
homogenates and calculate the SAM/SAH ratio as an index of methylation potential.

o Gene Expression Analysis: Use gPCR to measure the mRNA levels of genes involved in
methionine metabolism (e.g., MAT1A, MAT2A, GNMT) and fibrosis (e.g., collagen type I,
a-SMA).

Data Presentation
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Table 3: Expected Outcomes in a Liver Fibrosis Model with
Dysregulated Methionine Metabaolism

Parameter Control Group Fibrosis Group
Serum ALT (U/L) 355 150 + 20
Serum AST (UI/L) 45+ 7 200 + 25
Liver Collagen Content (%) 1.2+0.3 8515
Hepatic SAM/SAH Ratio 45+0.8 1.8+05
Relative MAT1A mRNA

) 1.0+£0.2 0.3+0.1
Expression
Relative MAT2A mRNA

1.0+£0.3 35+07

Expression

Data are presented as mean + standard deviation and are hypothetical examples based on
published findings.

Visualization
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Simplified Methionine Metabolism Pathway in the Liver.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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